Mca-pro-leu-gly-pro-D-lys(dnp)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

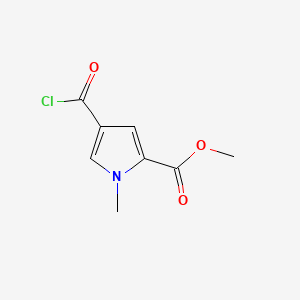

“Mca-pro-leu-gly-pro-D-lys(dnp)-OH” is a specific highly fluorescent FRET substrate . It is used for the determination of Thimet oligopeptidase activity .

Molecular Structure Analysis

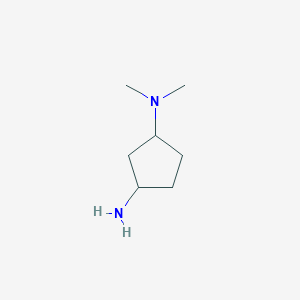

The molecular weight of “this compound” is 892.91 . The molecular formula is C₄₂H₅₂N₈O₁₄ .Chemical Reactions Analysis

“this compound” is a substrate for Thimet oligopeptidase . The cleavage of this substrate yields Mca-Pro-Leu-OH .Physical and Chemical Properties Analysis

“this compound” is a solid substance with a light yellow to yellow color . It is soluble in DMSO .Scientific Research Applications

Matrix Metalloproteinase Activity Analysis : Mca-pro-leu-gly-pro-D-lys(dnp)-OH has been used in kinetic analysis of matrix metalloproteinase (MMP) activity. Homotrimeric, fluorogenic triple-helical peptide (THP) models of the MMP-1 cleavage site in type II collagen were constructed using this compound. These substrates mimic the behavior of native collagen substrate and are useful for investigating collagenase triple-helical activity (Lauer-Fields et al., 2001).

Stromelysin 1 (MMP-3) Substrate Design : The compound was used in designing substrates to study the activity of stromelysin 1 (MMP-3), a matrix metalloproteinase with a broad substrate specificity. The design of these substrates aimed to discriminate between MMP-3 and other MMPs, leading to the development of a fluorogenic substrate for MMP-3 (Nagase et al., 1994).

Neurotensin-Degrading Metalloendopeptidase Study : this compound was examined as a substrate for endopeptidase 24.16, a neurotensin-degrading neutral metalloendopeptidase. This study demonstrated its utility as a substrate for monitoring and quantifying the activity of endopeptidase 24.16 (Dauch et al., 1991).

Synthesis for Solid-Phase Synthesis of Fluorogenic Substrates : Research focused on incorporating this compound in solid-phase peptide synthesis, which is crucial for the development of fluorogenic substrates for matrix metalloproteinases (Malkar & Fields, 2001).

Pseudomonas Sedolisin Study : This compound was used in high-resolution crystallographic analysis of Pseudomonas sedolisin, a serine-carboxyl proteinase. It helped in understanding the substrate specificity and binding mode of the enzyme (Wlodawer et al., 2004).

Caged Substrate for Matrix Metalloproteinases : A variant of this compound was synthesized as a caged substrate peptide for matrix metalloproteinases. The study focused on the photolytic cleavage of a protecting group, enabling the control of peptidase activity by UV light (Decaneto et al., 2015).

Coumarin-Labelled Peptide for Sensitive Continuous Assays : this compound was synthesized as a fluorogenic substrate for continuous assays of matrix metalloproteinases, enhancing the sensitivity of these assays (Knight et al., 1992).

Mechanism of Action

Target of Action

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is primarily a substrate for the enzyme Thimet oligopeptidase . Thimet oligopeptidase is an enzyme that plays a crucial role in the metabolism of intracellular peptides, including the degradation of peptide hormones, neuropeptides, and immunological peptides .

Mode of Action

As a substrate for Thimet oligopeptidase, this compound interacts with the enzyme, allowing the enzyme to catalyze its breakdown . This interaction and subsequent breakdown can be used to determine the activity of Thimet oligopeptidase .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the metabolic pathway of intracellular peptides. By serving as a substrate for Thimet oligopeptidase, it participates in the degradation process of various intracellular peptides .

Result of Action

The primary result of the action of this compound is the determination of Thimet oligopeptidase activity . By serving as a substrate for the enzyme, it allows for the measurement of the enzyme’s activity based on how effectively it is broken down .

Biochemical Analysis

Biochemical Properties

Mca-pro-leu-gly-pro-D-lys(dnp)-OH plays a significant role in biochemical reactions, particularly as a substrate for Thimet oligopeptidase . Thimet oligopeptidase is an enzyme involved in the metabolism of numerous peptides and proteins. The interaction between this compound and Thimet oligopeptidase is crucial for the enzyme’s activity .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for Thimet oligopeptidase . By serving as a substrate, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with Thimet oligopeptidase . As a substrate, it can bind to the active site of the enzyme, leading to enzyme activation and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of Thimet oligopeptidase

Properties

IUPAC Name |

(2R)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N8O14/c1-24(2)18-31(46-41(56)32-9-6-16-47(32)36(51)19-25-20-38(53)64-35-22-27(63-3)12-13-28(25)35)39(54)44-23-37(52)48-17-7-10-33(48)40(55)45-30(42(57)58)8-4-5-15-43-29-14-11-26(49(59)60)21-34(29)50(61)62/h11-14,20-22,24,30-33,43H,4-10,15-19,23H2,1-3H3,(H,44,54)(H,45,55)(H,46,56)(H,57,58)/t30-,31+,32+,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCBGGJXIFZMBU-GJBCSVNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N8O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

892.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxa-1-azabicyclo[5.2.0]non-3-ene](/img/structure/B573811.png)

![5,6-Dihydroimidazo[1,2-a]pyridin-7(1H)-one](/img/structure/B573814.png)

![Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate](/img/structure/B573816.png)